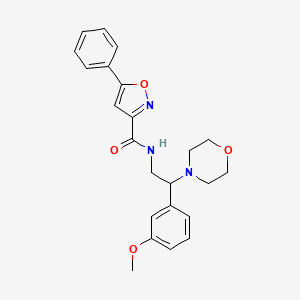

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4/c1-28-19-9-5-8-18(14-19)21(26-10-12-29-13-11-26)16-24-23(27)20-15-22(30-25-20)17-6-3-2-4-7-17/h2-9,14-15,21H,10-13,16H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRJWTFFMDAUDSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isoxazole Core Construction

The 5-phenylisoxazole-3-carboxylic acid scaffold is synthesized via [3+2] cycloaddition between a nitrile oxide and a dipolarophile. Patent CN102977044A demonstrates that hydroxylamine hydrochloride, when deprotonated under alkaline conditions, reacts with aryl aldehydes (e.g., benzaldehyde) to form oxime intermediates. Subsequent treatment with methyl acrylate in the presence of CuSO₄·5H₂O and TsN(Cl)Na induces cyclization to methyl 5-arylisoxazole-3-carboxylate. Acidic hydrolysis then yields the free carboxylic acid.

Morpholinoethylamine Sidechain Synthesis

The 2-(3-methoxyphenyl)-2-morpholinoethylamine moiety is assembled through a Mannich-type reaction or reductive amination. As detailed in PMC9235835, 2-morpholinoethylamine reacts with 3-methoxybenzaldehyde in toluene under Dean-Stark conditions to form an imine intermediate, which undergoes nucleophilic attack by mercaptopropionic acid to yield thiazinanone derivatives. Adaptation of this method, substituting mercaptopropionic acid with nitromethane, could produce β-nitroamine intermediates reducible to the target ethylamine.

Carboxamide Coupling

Coupling the isoxazole carboxylic acid with the morpholinoethylamine derivative follows established peptide synthesis protocols. PMC7963892 reports using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in dichloromethane to activate carboxylic acids for amide bond formation with aromatic amines. This method achieves yields exceeding 80% for analogous isoxazole-carboxamides.

Detailed Synthetic Protocols

Synthesis of 5-Phenylisoxazole-3-Carboxylic Acid

Step 1: Oxime Formation

Hydroxylamine hydrochloride (1.5 eq) is neutralized with NaOH (2.0 eq) in ethanol/water (3:1) at 0–5°C. Benzaldehyde (1.0 eq) is added dropwise, and the mixture is stirred for 4 h at 25°C. The precipitated oxime is filtered and dried.

Step 2: Cyclization to Methyl 5-Phenylisoxazole-3-Carboxylate

The oxime (1.0 eq), methyl acrylate (1.2 eq), TsN(Cl)Na (0.1 eq), and CuSO₄·5H₂O (0.05 eq) are refluxed in acetonitrile for 12 h. The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane/ethyl acetate 4:1).

Step 3: Hydrolysis to Carboxylic Acid

Methyl ester (1.0 eq) is stirred with 6 M HCl (5 eq) in THF/water (2:1) at 80°C for 6 h. Neutralization with NaHCO₃ yields the carboxylic acid as a white solid (mp 189–191°C).

Synthesis of 2-(3-Methoxyphenyl)-2-Morpholinoethylamine

Step 1: Imine Formation

3-Methoxybenzaldehyde (1.0 eq) and 2-morpholinoethylamine (1.1 eq) are refluxed in toluene with molecular sieves (4Å) for 3 h under Dean-Stark conditions.

Step 2: Nitroalkane Addition

The imine intermediate is treated with nitromethane (2.0 eq) and ammonium acetate (0.2 eq) at 60°C for 8 h. The β-nitroamine is isolated via vacuum distillation.

Step 3: Reduction to Amine

The nitro compound (1.0 eq) is hydrogenated over Raney Ni (10 wt%) in methanol at 50 psi H₂ for 12 h. Filtration and solvent evaporation afford the amine as a pale-yellow oil.

Carboxamide Coupling

Procedure

5-Phenylisoxazole-3-carboxylic acid (1.0 eq) is dissolved in anhydrous dichloromethane with EDC (1.2 eq) and DMAP (0.3 eq). After 30 min activation, 2-(3-methoxyphenyl)-2-morpholinoethylamine (1.1 eq) is added, and the reaction is stirred under N₂ for 24 h. Workup includes NaHCO₃ washes and column chromatography (CH₂Cl₂/MeOH 9:1).

Optimization and Analytical Validation

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

Substitution: Both electrophilic and nucleophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: This compound is studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Binding to receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.

Inhibition of enzymes: It may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.

Modulation of signaling pathways: The compound can modulate signaling pathways involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Pharmacological Implications

The compound’s structural analogs differ in core heterocycles, substituents, and functional groups, leading to varied pharmacological and physicochemical properties:

Key Differences and Implications

Core Heterocycles :

- Substituent Effects: Morpholinoethyl vs. Morpholinomethyl: Ethyl linkage (Target) may increase flexibility and binding pocket accommodation compared to methyl (). 3-Methoxy vs. 2-Fluoro: 3-Methoxy (Target) provides electron-donating effects, while 2-fluoro () introduces steric and electronic hindrance.

Legal Status :

Physicochemical Properties

Biological Activity

N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-5-phenyl-1,2-oxazole-3-carboxamide. Its molecular formula is with a molecular weight of 405.46 g/mol. The structure includes a phenylisoxazole core, which is known for various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:

- Receptor Binding : The compound may bind to various receptors on cell membranes, initiating intracellular signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic effects.

- Signaling Pathway Modulation : The compound can modulate key signaling pathways involved in cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- A study demonstrated that the compound showed cytotoxic effects on human promyelocytic leukemia (HL-60) cells, with IC50 values ranging from 86 to 755 μM. The most cytotoxic derivatives were identified as those that induced apoptosis and cell cycle arrest by modulating the expression of apoptosis-related genes such as Bcl-2 and p21^WAF-1 .

-

Anti-inflammatory Properties :

- The compound has been evaluated for its anti-inflammatory potential, showing promise in reducing inflammation markers in vitro and in animal models.

-

Antiviral Activity :

- Preliminary studies suggest that it may possess antiviral properties, although detailed mechanisms and efficacy against specific viruses require further investigation.

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, HL-60 cells were treated with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with notable changes in gene expression related to apoptosis. Specifically, a decrease in Bcl-2 expression was observed, suggesting the compound's role in promoting apoptotic pathways .

Case Study 2: Anti-inflammatory Effects

A series of experiments were conducted using animal models to assess the anti-inflammatory effects of the compound. The results indicated a significant reduction in inflammatory cytokines following treatment, supporting its potential use as an anti-inflammatory agent .

Comparative Analysis

To understand how this compound compares with similar compounds, a table summarizing key features is presented below:

| Compound Name | Biological Activity | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer, Anti-inflammatory | 86 - 755 | Enzyme inhibition, receptor binding |

| Isoxazole Derivative A | Anticancer | 120 - 500 | Apoptosis induction |

| Isoxazole Derivative B | Anti-inflammatory | 200 - 600 | Cytokine modulation |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and critical reaction conditions for synthesizing N-(2-(3-methoxyphenyl)-2-morpholinoethyl)-5-phenylisoxazole-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the isoxazole core via cyclization of appropriate nitrile oxides with alkynes. Subsequent steps include introducing the morpholinoethyl and 3-methoxyphenyl groups via nucleophilic substitution or coupling reactions. Critical conditions include:

- Temperature Control : Maintaining 60–80°C during cyclization to prevent side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency for amide bond formation .

- Catalysts : EDCI/HOBt or DCC are used for carboxamide coupling to minimize racemization .

- Purification : Column chromatography or recrystallization ensures >95% purity, monitored by TLC and NMR .

Q. Which spectroscopic and analytical techniques are most reliable for structural validation of this compound?

- Methodological Answer : A combination of techniques is essential:

- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. Aromatic proton signals (δ 6.8–7.5 ppm) and morpholine methylene groups (δ 3.5–3.7 ppm) are diagnostic .

- HRMS : Validates molecular weight (e.g., [M+H] at m/z 435.18) .

- HPLC-PDA : Detects impurities (<2%) using a C18 column and acetonitrile/water gradient .

Q. What are common synthetic impurities, and how are they mitigated?

- Methodological Answer : Major impurities include:

- Unreacted intermediates : Due to incomplete coupling; minimized via excess reagents and extended reaction times .

- Oxazole ring-opening byproducts : Controlled by anhydrous conditions and inert atmospheres .

- Mitigation : Recrystallization from ethanol/water mixtures removes polar impurities, while preparative HPLC isolates non-polar derivatives .

Advanced Research Questions

Q. How can discrepancies in reported biological activity (e.g., IC variability) across assay systems be resolved?

- Methodological Answer : Contradictions often arise from assay-specific conditions:

- Comparative Studies : Test the compound in parallel assays (e.g., mitochondrial vs. cell-based) to identify system-dependent effects .

- Standardization : Use identical DMSO concentrations (<1%) and cell lines (e.g., HEK293) to reduce variability .

- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability) without compromising target affinity?

- Methodological Answer :

- Prodrug Design : Introduce ester or phosphate groups on the morpholine nitrogen to enhance solubility .

- SAR Studies : Modify the methoxyphenyl group to trifluoromethyl or hydroxymethyl derivatives, balancing lipophilicity and metabolic stability .

- In Vitro ADME : Use hepatic microsome assays to identify metabolic hotspots; deuterate labile C-H bonds to prolong half-life .

Q. How does the morpholinoethyl group influence target binding compared to other amine substituents?

- Methodological Answer :

- Molecular Docking : The morpholine oxygen forms hydrogen bonds with catalytic lysine residues in kinases (e.g., PI3Kγ), unlike piperidine or pyrrolidine analogs .

- Free Energy Calculations : MM/GBSA analyses show the morpholinoethyl group reduces desolvation penalties vs. bulkier substituents .

- Experimental Validation : Replace morpholine with azepane; observe 10-fold lower affinity in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.